3-amino-1-phenyl-1H-pyrazol-5-ol

Description

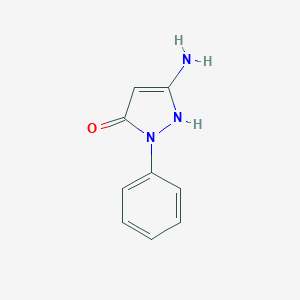

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKNQGWSRAGMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182868 | |

| Record name | 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28710-97-6 | |

| Record name | 1-Phenyl-3-aminopyrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28710-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028710976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28710-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-phenyl-4,5-dihydropyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenyl-3-aminopyrazol-5-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8G6NA9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol

This technical guide provides a comprehensive overview of a robust and well-established protocol for the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol, a key heterocyclic intermediate in the development of various pharmaceuticals and dyestuffs. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The principal synthetic route to this compound involves the cyclocondensation reaction between phenylhydrazine and ethyl cyanoacetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent. The mechanism proceeds through an initial nucleophilic attack of the phenylhydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazolone ring structure.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed experimental protocol.

| Parameter | Value | Unit |

| Reactants | ||

| Phenylhydrazine | 108 (98) | g (mL) |

| Ethyl Cyanoacetate | 113 (106) | g (mL) |

| Sodium | 46 | g |

| Absolute Ethanol | 800 | mL |

| Reaction Conditions | ||

| Temperature | 120 | °C |

| Time | 16 | hours |

| Product | ||

| Yield | 76 - 82 | g |

| Yield | 43 - 47 | % |

| Melting Point | 216 - 218 | °C (with decomposition) |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials and Equipment:

-

2-liter three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Oil bath

-

Apparatus for distillation under reduced pressure

-

Standard filtration equipment

-

Phenylhydrazine

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

95% Ethanol

-

Diethyl ether

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 46 g of sodium metal to 800 mL of absolute ethanol.

-

Reaction Mixture: To the hot sodium ethoxide solution, add 113 g (106 mL) of ethyl cyanoacetate, followed by the addition of 108 g (98 mL) of phenylhydrazine.

-

Reaction: Stir the mixture vigorously and heat it in an oil bath at 120°C for 16 hours.

-

Solvent Removal: After the reaction is complete, remove the majority of the ethanol under reduced pressure.

-

Workup:

-

Dissolve the residue in 1 liter of water, warming the mixture to approximately 50°C to aid dissolution.

-

Cool the solution to room temperature and extract it with three 100 mL portions of diethyl ether to remove any unreacted phenylhydrazine or other non-polar impurities.

-

Acidify the aqueous phase by adding 100 mL of glacial acetic acid.

-

Cool the acidified solution in an ice bath to precipitate the crude product.

-

-

Purification:

-

Filter the crude product and wash it on the filter with 100 mL of 95% ethanol.

-

Transfer the solid to a flask and boil it with 500 mL of 95% ethanol.

-

Cool the ethanolic suspension and filter the purified product.

-

Wash the solid with a small amount of ethanol and dry it.

-

-

Product Characterization: The resulting product is a tan crystalline solid, identified as 1-phenyl-3-amino-5-pyrazolone, with a melting point of 216–218°C (with decomposition). The expected yield is between 76-82 g (43–47%).[1] For a higher purity product, recrystallization from dioxane can be performed, which may result in an almost white product with a slightly higher melting point (218–220°C), though this may lead to a 40% loss of material.[1]

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 3-amino-1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the pyrazolone family. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. The physicochemical properties of these compounds are crucial for understanding their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of this compound, with a focus on its structure, tautomerism, and key chemical data.

Chemical Structure and Tautomerism

One of the most critical aspects of the chemistry of this compound is its existence in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and their equilibrium can be influenced by factors such as solvent, pH, and temperature. For this compound, three main tautomeric forms are possible: the OH-form (enol), the CH-form (keto), and the NH-form (imine).

Caption: Tautomeric forms of this compound.

Physicochemical Properties

Quantitative data for the specific compound this compound is limited. The following tables summarize available computed data from reputable sources, alongside experimental data for closely related compounds to provide a comparative context.

Table 1: General Physicochemical Properties

| Property | Value (this compound) | Data Type | Source |

| Molecular Formula | C₉H₉N₃O | --- | PubChem[1] |

| Molecular Weight | 175.19 g/mol | Computed | PubChem[1] |

| CAS Number | 28710-97-6 | --- | PubChem[1] |

| IUPAC Name | 5-amino-2-phenyl-1H-pyrazol-3-one | --- | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 175.07456 g/mol | PubChem[1] |

| Monoisotopic Mass | 175.07456 g/mol | PubChem[1] |

| Topological Polar Surface Area | 71.7 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 243 | PubChem[1] |

Table 3: Experimental Physicochemical Properties of Related Compounds

| Property | Compound | Value | Source |

| Melting Point | 3-amino-5-phenylpyrazole | 124-127 °C | Sigma-Aldrich[3] |

| Melting Point | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 130 °C | PubChem[4] |

Experimental Protocols

General Synthesis of 1-phenyl-3-substituted-pyrazol-5-ones

A common synthetic route to this class of compounds is the reaction of phenylhydrazine with an appropriate β-ketoester. For the synthesis of this compound, a suitable starting material would be an ester of 3-amino-3-oxopropanoic acid.

Reaction:

Phenylhydrazine + Ethyl 3-amino-3-oxopropanoate → this compound + Ethanol

General Procedure:

-

Reaction Setup: A solution of phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reactant: The β-ketoester (in this case, an ester of 3-amino-3-oxopropanoic acid) is added dropwise to the phenylhydrazine solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure pyrazolone derivative.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the different tautomers.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, O-H).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, pyrazole derivatives are known to interact with a variety of biological targets. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Other pyrazolone derivatives have been shown to modulate the activity of various kinases and other enzymes involved in cellular signaling. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a molecule of interest with potential applications in drug discovery, underscored by the known biological activities of the pyrazolone class. A key feature of this compound is its existence in multiple tautomeric forms, which significantly influences its physicochemical and biological properties. While comprehensive experimental data for this specific molecule is not abundant, this guide provides a summary of its known computed properties and a framework for its synthesis and characterization based on established methods for related compounds. Further experimental investigation is necessary to fully characterize its physicochemical profile and to explore its therapeutic potential.

References

- 1. This compound | C9H9N3O | CID 99683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]

- 4. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Data of 5-Amino-2-phenyl-1H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-amino-2-phenyl-1H-pyrazol-3-one (CAS Number: 4149-06-8). This compound, also known by synonyms such as 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and 5-amino-2-phenyl-4H-pyrazol-3-one, is a valuable building block in medicinal chemistry and materials science. This guide presents its key spectral characteristics to aid in its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for 5-amino-2-phenyl-1H-pyrazol-3-one.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| Data not available in search results |

Experimental Protocols

A widely utilized method for the synthesis of 5-aminopyrazole derivatives involves the condensation reaction of β-ketonitriles with hydrazines. For the synthesis of 5-amino-2-phenyl-1H-pyrazol-3-one, a common precursor is ethyl cyanoacetate, which reacts with phenylhydrazine.

General Synthesis Protocol for 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles can be achieved through the reaction of α,β-unsaturated nitriles with hydrazine derivatives. A general procedure involves the following steps:

-

Reaction Setup: The appropriate α,β-unsaturated nitrile and hydrazine are combined in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization reaction.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is commonly achieved by recrystallization from an appropriate solvent to yield the pure 5-aminopyrazole product.

It is important to note that the specific reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates used.

Visualizations

Logical Relationship: Synthesis of 5-Aminopyrazoles

The following diagram illustrates the general synthetic pathway to 5-aminopyrazole derivatives.

Caption: General reaction scheme for the synthesis of 5-aminopyrazoles.

Disclaimer: The spectral data presented in this guide is based on publicly available information. For definitive characterization, it is recommended to acquire and interpret spectra on a sample of interest using calibrated instrumentation.

An In-depth Technical Guide to the Tautomerism of 3-amino-1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the tautomeric phenomena exhibited by 3-amino-1-phenyl-1H-pyrazol-5-ol, a compound commonly known as edaravone. Edaravone's therapeutic efficacy as a radical scavenger is intrinsically linked to its molecular structure, which exists as an equilibrium of multiple tautomers.[1] Understanding the delicate balance between these forms is critical for drug design, formulation, and mechanistic studies. This document details the primary tautomeric forms, their relative stabilities as determined by computational and experimental methods, and the influence of environmental factors such as solvent polarity. Detailed experimental and computational protocols are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding of the core chemical principles governing this versatile molecule.

Introduction to Tautomerism in Edaravone

This compound (edaravone) is a potent antioxidant agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] Its biological activity is largely attributed to its ability to scavenge free radicals. The molecule's structure is not static; it can exist in several interconvertible isomeric forms known as tautomers, which differ in the position of a proton and a double bond. The predominant tautomeric forms of edaravone are the CH form (keto) , the OH form (enol) , and the NH form (amine) .[1][4][5]

The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature, which in turn affects the molecule's physicochemical properties and antioxidant activity.[6] Theoretical and experimental studies have been crucial in elucidating the relative stability and reactivity of each tautomer.

The Principal Tautomeric Forms

Edaravone primarily exists in three tautomeric forms. The interconversion between these states is a dynamic equilibrium.

-

Keto Form (CH-tautomer): 3-amino-1-phenyl-1,2-dihydropyrazol-5-one. This form features a ketone group at the C5 position.

-

Enol Form (OH-tautomer): this compound. This form contains a hydroxyl group at the C5 position, imparting a phenol-like character.

-

Imino Form (NH-tautomer): 5-imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine. This tautomer is characterized by an imine group.

The equilibrium among these three forms is central to the molecule's chemical behavior.

Caption: Tautomeric equilibrium of Edaravone.

Relative Stability and Quantitative Analysis

The relative stability of edaravone's tautomers has been extensively investigated using computational chemistry, primarily through Density Functional Theory (DFT).[4][5][7] These studies provide critical insights into the energetic landscape of the tautomeric forms.

Key Findings:

-

In the gas phase, some DFT computations suggest the amine (NH) form is the most stable, followed by the keto (CH) and enol (OH) tautomers.[3]

-

However, other studies conclude that the CH-tautomer is the most stable and energetically favored among the three.[2][7]

-

The solvent environment significantly impacts stability. In non-polar solvents, the keto (CH) form is generally the most stable.[6] Conversely, the enol (OH) form and the anionic form of edaravone are more prevalent in aqueous environments.[6]

-

The low energy differences among the tautomers are attributed to factors like intramolecular hydrogen bonds and the polarity of the medium.[2][7]

-

From an antioxidant activity perspective, the NH-tautomer is predicted to be a better antioxidant via a single electron transfer (SET) mechanism, while the OH-tautomer is favored for the homolytic hydrogen atom transfer (HAT) mechanism.[2][7]

This table summarizes theoretical properties calculated using DFT methods, which are crucial for understanding the reactivity and stability of each tautomer.[4][5]

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | HOMO Energy (eV) (Gas Phase) | Ionization Potential (IP) (eV) |

| CH (Keto) | 0.00 (Reference) | -5.73 | 7.31 |

| OH (Enol) | 2.45 | -5.80 | 7.61 |

| NH (Imino) | -2.71 | -5.64 | 7.15 |

Data sourced from DFT B3LYP/6-31G calculations.[4][5] Note: Relative stabilities can vary based on the computational method and basis set used.[2][7]*

Experimental and Computational Protocols

The characterization of edaravone's tautomerism relies on a combination of sophisticated computational modeling and experimental verification.

A common workflow for the theoretical analysis of edaravone tautomerism involves several key steps.

Caption: A typical DFT workflow for tautomer analysis.

-

Software: Calculations are typically performed using quantum chemistry packages like Gaussian.[2]

-

Method: The hybrid Density Functional Theory (DFT) method, most commonly B3LYP, is employed for its balance of accuracy and computational cost.[4][5][7]

-

Basis Set: A variety of basis sets are used, ranging from Pople-style sets like 6-31G* to more extensive ones like 6-31++G(2d,2p) for higher accuracy.[4][7]

-

Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Solvent Effects: The Polarizable Continuum Model (PCM) is frequently used to simulate the effects of different solvents (e.g., water, methanol, chloroform) on the tautomeric equilibrium.[2][4][5]

Experimental validation of theoretical findings is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1H, 13C, and 15N NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution.

-

Protocol: Spectra are recorded in various deuterated solvents (e.g., CDCl3, DMSO-d6) to observe shifts in the tautomeric equilibrium. For example, 13C-NMR experiments have been used to argue that edaravone exists almost exclusively in the keto-form in both the gas phase and crystalline state.[3] Low-temperature NMR can be used to slow the proton exchange rate, allowing for the integration of signals corresponding to different tautomers.[8]

-

-

X-ray Crystallography:

-

Technique: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

-

Protocol: Suitable crystals of the compound are grown and subjected to X-ray diffraction analysis. The resulting data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), confirming which tautomer is present in the crystal lattice.[8]

-

-

DPPH Radical Scavenging Assay:

-

Technique: This experimental assay is used to support theoretical predictions about antioxidant activity.

-

Protocol: The ability of edaravone to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. The results can be correlated with the theoretical antioxidant capacities calculated for the different tautomers.[2][7]

-

Conclusion

The tautomerism of this compound is a complex phenomenon of significant relevance to its function as a pharmaceutical agent. Computational studies consistently show a delicate energetic balance between the CH (keto), OH (enol), and NH (imino) forms. While the keto form is often predominant, especially in non-polar environments and the solid state, the presence and accessibility of the other tautomers are critical for its radical-scavenging mechanisms.[3][6] The OH and NH forms, in particular, are implicated as being more potent antioxidants through different chemical pathways.[7][9] For professionals in drug development, a thorough understanding of this tautomeric system is indispensable for optimizing drug delivery, predicting metabolic pathways, and designing next-generation analogs with enhanced therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism and Radical-Scavenging Activity of Edaravone by DFT M...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. Tautomerism and Radical-Scavenging Activity of Edaravone by DFT M...: Ingenta Connect [ingentaconnect.com]

Solubility of 3-amino-1-phenyl-1H-pyrazol-5-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the heterocyclic compound 3-amino-1-phenyl-1H-pyrazol-5-ol (CAS No: 28710-97-6) in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document, therefore, provides a compilation of available qualitative solubility information, a detailed, generalized experimental protocol for determining solubility, and illustrative data presented in a structured format to guide researchers in their own experimental work. Furthermore, this guide includes a visual representation of the experimental workflow for solubility determination.

Introduction

This compound, a pyrazolone derivative, is a molecule of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for a range of applications, including synthesis, purification, formulation development, and biological screening. The dissolution of a compound in a suitable solvent is a fundamental prerequisite for many chemical and biological processes. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.

Qualitative Solubility Profile

While quantitative data is scarce, information gleaned from synthetic procedures and chemical supplier information provides a qualitative understanding of the solubility of this compound. The compound is frequently purified through recrystallization from solvents such as ethanol and dioxane. This indicates that it possesses moderate to good solubility in these polar protic and polar aprotic solvents, particularly at elevated temperatures, with solubility decreasing upon cooling to allow for crystallization.

Based on its chemical structure, which includes a polar amino group, a hydroxyl group (in its tautomeric form), and a phenyl group, its solubility behavior can be inferred. The polar functionalities suggest solubility in polar solvents, while the phenyl group may contribute to some solubility in less polar or aromatic solvents.

Table 1: Summary of Qualitative Solubility Information

| Solvent Class | Example Solvents | Expected Solubility | Basis |

| Polar Protic | Ethanol, Methanol | Soluble, especially with heating | Recrystallization solvent mentioned in synthetic procedures. |

| Polar Aprotic | Dioxane, Acetone | Likely soluble | Dioxane used as a recrystallization solvent. |

| Nonpolar | Hexane, Toluene | Low to negligible | General principle for polar compounds. |

| Aromatic | Benzene, Chloroform | Potentially slight to moderate | Mentioned as a solvent for a related pyrazolone. |

| Aqueous | Water | Slightly soluble | General characteristic of similar organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

-

Illustrative Quantitative Solubility Data

The following table presents a hypothetical set of solubility data for this compound to demonstrate how experimentally determined values would be presented. Note: This data is for illustrative purposes only and is not based on experimental measurements.

Table 2: Illustrative Solubility of this compound at 25 °C

| Organic Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 15.2 | 0.087 |

| Ethanol | 12.5 | 0.071 |

| Acetone | 20.8 | 0.119 |

| Dioxane | 18.3 | 0.105 |

| Ethyl Acetate | 5.7 | 0.033 |

| Chloroform | 2.1 | 0.012 |

| Toluene | 0.8 | 0.005 |

| Hexane | < 0.1 | < 0.0006 |

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a comprehensive framework for researchers to address this knowledge gap. By utilizing the provided qualitative information and the detailed experimental protocol, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in solvents relevant to their work. The illustrative data and workflow diagram serve as practical tools to aid in the design and execution of these essential experiments. Further research to populate the solubility profile of this and related pyrazolone derivatives is highly encouraged to facilitate their broader application in science and industry.

An In-depth Technical Guide on the Crystal Structure and Properties of 3-amino-1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional aspects of 3-amino-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its tautomeric nature, this molecule can also be named 5-amino-2-phenyl-1,2-dihydropyrazol-3-one. While a definitive crystal structure for this specific compound is not publicly available, this guide presents crystallographic data from closely related analogues to infer its structural properties. Furthermore, this document details generalized experimental protocols for its synthesis and crystallization, and discusses the known biological activities and potential signaling pathways associated with this class of pyrazole derivatives.

Introduction

Pyrazole derivatives form a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound, with its potential for diverse chemical modifications, represents a valuable scaffold for drug design. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This guide aims to consolidate the available structural and functional information to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a baseline for its expected behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | PubChem CID: 99683[1] |

| Molecular Weight | 175.19 g/mol | PubChem CID: 99683[1] |

| IUPAC Name | 5-amino-2-phenyl-1H-pyrazol-3-one | PubChem CID: 99683[1] |

| CAS Number | 28710-97-6 | PubChem CID: 99683[1] |

| Synonyms | This compound, 5-amino-2-phenyl-1,2-dihydropyrazol-3-one | PubChem CID: 99683[1] |

Crystallographic Data of Related Structures

As of the date of this document, a specific entry for the crystal structure of this compound is not available in the common crystallographic databases. However, the crystal structures of several closely related compounds have been determined, providing valuable insights into the expected bond lengths, angles, and potential intermolecular interactions.

Table 1: Crystallographic Data for 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one [2]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇N₃O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (2) |

| b (Å) | 16.6345 (4) |

| c (Å) | 10.8976 (3) |

| α (°) | 90 |

| β (°) | 99.567 (1) |

| γ (°) | 90 |

| Volume (ų) | 1809.53 (8) |

| Z | 4 |

Table 2: Crystallographic Data for 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate [3]

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀N₄O₅S·C₄H₈O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4567 (2) |

| b (Å) | 10.9876 (3) |

| c (Å) | 13.9876 (4) |

| α (°) | 87.654 (1) |

| β (°) | 80.876 (1) |

| γ (°) | 75.432 (1) |

| Volume (ų) | 1234.56 (7) |

| Z | 2 |

These structures reveal that the pyrazole ring is typically planar. The amino group is often involved in intramolecular and intermolecular hydrogen bonds, which play a crucial role in the crystal packing. For instance, in 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the NH₂ group forms an intramolecular hydrogen bond with a sulfonyl oxygen atom.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound and its derivatives is the condensation reaction between a phenylhydrazine and a β-ketoester or a cyanoacetate derivative. The following is a generalized protocol that can be adapted for this specific synthesis.

Materials:

-

Phenylhydrazine

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring.

-

Addition of Phenylhydrazine: Following the addition of ethyl cyanoacetate, add phenylhydrazine to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and neutralize it with concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water and then with a small amount of diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The following are general guidelines for the crystallization of pyrazole derivatives.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered container. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of pyrazole and pyrazolone derivatives has been shown to possess significant biological activities.

Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties. For instance, Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.[4]

References

- 1. This compound | C9H9N3O | CID 99683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-amino-1-phenyl-1H-pyrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Summary of Known Hazards

The available data, primarily from chemical suppliers for the compound identified with CAS number 28710-97-6, suggests that 3-amino-1-phenyl-1H-pyrazol-5-ol should be handled as a hazardous substance. The primary concerns are related to its potential toxicity upon ingestion, skin contact, and inhalation.

The following table summarizes the GHS hazard classifications and corresponding precautionary statements that have been associated with this compound or its close analogs.

| Hazard Classification | GHS Pictogram | Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |

| Acute Toxicity, Oral (Category 4) |

| H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Acute Toxicity, Dermal (Category 4) |

| H312: Harmful in contact with skin.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER/doctor if you feel unwell. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Acute Toxicity, Inhalation (Category 4) |

| H332: Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation (Category 2) |

| H315: Causes skin irritation.[2] | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Irritation (Category 2A) |

| H319: Causes serious eye irritation.[2][3] | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)* |

| H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

*Note: These classifications are based on data for structurally similar compounds and should be considered as potential hazards for this compound until more specific data becomes available.

Experimental Protocols

A thorough search of publicly available scientific literature and safety databases did not yield specific experimental protocols for the toxicological or safety evaluation of this compound. Researchers planning to work with this compound should consider conducting their own safety assessments or commissioning such studies from a qualified laboratory.

Hazard and Precautionary Workflow

The following diagram illustrates the logical relationship between the identified potential hazards of this compound and the corresponding safety precautions.

Caption: Hazard to Precaution Logical Flow.

References

In-Depth Technical Guide to 3-Amino-1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-1-phenyl-1H-pyrazol-5-ol, a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical properties, commercial availability, key experimental protocols, and its role as a scaffold in drug discovery, particularly as a privileged structure for kinase inhibitors.

Chemical Identity and Tautomerism

This compound is a pyrazole derivative that exists in tautomeric equilibrium with its more stable keto form, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (also known as 3-amino-1-phenyl-2-pyrazolin-5-one). Due to this equilibrium, the compound is most commonly identified in commercial and chemical databases by the CAS number of its keto tautomer.

-

IUPAC Name (enol form): this compound

-

IUPAC Name (keto form): 5-amino-2-phenyl-4H-pyrazol-3-one[1]

-

Common Name: 1-Phenyl-3-amino-5-pyrazolone

-

CAS Number: 4149-06-8 (for the keto tautomer, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)[1]

-

Molecular Formula: C₉H₉N₃O[1]

-

Molecular Weight: 175.19 g/mol [1]

The tautomeric relationship is a critical aspect of this molecule's chemistry and influences its reactivity and application in synthesis.

Commercial Suppliers and Quantitative Data

This compound is available from several commercial chemical suppliers, typically under the name "3-Amino-1-phenyl-2-pyrazolin-5-one" and CAS number 4149-06-8. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS No. | Purity | Melting Point (°C) | Appearance |

| Chem-Impex | 3-Amino-1-phenyl-2-pyrazolin-5-one | 4149-06-8 | ≥ 98% (HPLC)[2][3] | 206[2][3] | White to brown to dark purple crystalline powder[2][3] |

| TCI Chemicals | 3-Amino-1-phenyl-2-pyrazolin-5-one | 4149-06-8 | >97.0% (HPLC/Titration)[4] | 206[4] | White to Brown to Dark purple powder to crystal[4] |

| Thermo Scientific | 3-Amino-1-phenyl-2-pyrazolin-5-one | 4149-06-8 | ≥96.0% (GC)[5] | Not Specified | Cream to brown powder[5] |

| Santa Cruz Biotechnology | 3-Amino-1-phenyl-2-pyrazolin-5-one | 4149-06-8 | ≥97%[6] | Not Specified | Not Specified |

| ECHEMI | 3-Amino-1-phenyl-2-pyrazolin-5-one | 4149-06-8 | Not Specified | 218-219[7] | Yellowish-brown crystalline powder[7] |

| BioCrick | 3-Amino-1-phenyl-2-pyrazolin-5-one | 4149-06-8 | High-purity (NMR confirmed)[8] | Not Specified | Not Specified |

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]

Experimental Protocols & Applications

This compound is a valuable building block in organic synthesis. Its bifunctional nature (amine and active methylene group in the keto form) allows for the construction of a variety of more complex heterocyclic systems.

Synthesis of 1-Phenyl-3-amino-5-pyrazolone

A well-established procedure for the synthesis of the title compound is available from Organic Syntheses. The protocol involves the condensation of ethyl cyanoacetate and phenylhydrazine in the presence of a strong base.

Experimental Protocol:

-

Reactants: Ethyl cyanoacetate, Phenylhydrazine, Sodium ethoxide (prepared in situ from sodium and absolute ethanol).

-

Procedure:

-

Prepare sodium ethoxide solution by reacting sodium metal with absolute ethanol in a three-necked flask equipped with a stirrer and reflux condenser.

-

To the hot solution, add ethyl cyanoacetate followed by phenylhydrazine.

-

Heat the mixture in an oil bath at 120°C for 16 hours with stirring.

-

Remove most of the ethanol under reduced pressure.

-

Dissolve the residue in water, warm to ~50°C, and then cool to room temperature.

-

Extract the aqueous solution with ether to remove impurities.

-

Acidify the aqueous phase with glacial acetic acid and cool in an ice bath.

-

Collect the precipitated crude product by filtration.

-

Purify the product by washing with 95% ethanol, followed by boiling in and recrystallizing from ethanol.

-

Applications in Synthesis

The compound serves as a precursor for various heterocyclic structures with potential biological activities. Its reactivity makes it a key component in multicomponent reactions.

-

Synthesis of Spiro Compounds: It can undergo efficient, green reactions with isatins and β-diketones in an aqueous medium to produce novel spirocompounds with high yields.[8]

-

Synthesis of Fused Heterocycles: It is used in reactions to create fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and other fused pyrazoles, which are scaffolds of interest in drug discovery.

Role in Drug Discovery and Signaling Pathways

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2] Its metabolic stability and ability to act as a bioisostere for other aromatic rings make it a desirable core structure for drug candidates.[7] Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

A primary area of interest for pyrazole-based compounds is the development of kinase inhibitors .[9] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

While this compound has not been directly implicated as an inhibitor of a specific signaling pathway in the available literature, its structural motifs are present in potent kinase inhibitors. These inhibitors often function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade.

For example, the pyrazole derivative Encorafenib is a BRAF inhibitor that targets the MAPK signaling pathway, which is frequently overactive in melanoma.[2] Similarly, Baricitinib , another pyrazole-containing drug, inhibits Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway involved in inflammation and immunity.[2][7]

The diagram below illustrates a generalized model of how a pyrazole-based kinase inhibitor can interrupt a signaling pathway, such as the MAPK pathway, which is critical for cell proliferation and survival.

References

- 1. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basic Characterization of 3-amino-1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of the heterocyclic compound 3-amino-1-phenyl-1H-pyrazol-5-ol. This molecule is of interest to the scientific community due to its pyrazole core, a scaffold known for a wide range of biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound, with the chemical formula C₉H₉N₃O, is a pyrazolone derivative.[1] The presence of amino and hydroxyl groups, along with the phenyl-substituted pyrazole ring, imparts specific chemical characteristics that are crucial for its interaction with biological targets. The compound exists in tautomeric forms, most commonly as 5-amino-2-phenyl-1,2-dihydropyrazol-3-one.[1]

Table 1: Summary of Physicochemical and Spectral Data

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O | --INVALID-LINK--[1] |

| Molecular Weight | 175.19 g/mol | --INVALID-LINK--[1] |

| CAS Number | 28710-97-6 | --INVALID-LINK--[1] |

| IUPAC Name | 5-amino-2-phenyl-1H-pyrazol-3-one | --INVALID-LINK--[1] |

| Melting Point | Not available for the specific compound. For a related compound, 3-amino-5-phenylpyrazole, the melting point is 124-127 °C. | |

| ¹H NMR (Predicted) | See Experimental Protocols Section | |

| ¹³C NMR (Predicted) | See Experimental Protocols Section | |

| IR Spectroscopy | See Experimental Protocols Section | |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 175 | --INVALID-LINK--[2] |

Synthesis

A general method for the synthesis of pyrazolone derivatives involves the condensation of a β-ketoester with a hydrazine derivative. For this compound, a plausible synthetic route involves the reaction of ethyl cyanoacetate with phenylhydrazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add phenylhydrazine (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.

Experimental Protocols for Characterization

The melting point of a compound is a crucial indicator of its purity.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include peaks for the aromatic protons of the phenyl ring, the pyrazole ring proton, and the amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the pyrazolone ring.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H stretching: Around 3400-3200 cm⁻¹ (from the amino group).

-

O-H stretching: A broad peak around 3200-2500 cm⁻¹ (from the hydroxyl group in the pyrazolol tautomer).

-

C=O stretching: Around 1680-1640 cm⁻¹ (from the pyrazolone tautomer).

-

C=C and C=N stretching: Around 1600-1450 cm⁻¹ (from the aromatic and pyrazole rings).

-

C-N stretching: Around 1350-1000 cm⁻¹.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).

-

Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). The fragmentation pattern can provide further structural information. For instance, the loss of small molecules like CO or N₂ can be observed.

Mandatory Visualizations

References

Methodological & Application

Application Notes: The Role of 3-Amino-1-phenyl-1H-pyrazol-5-ol in Azo Dye Synthesis

Introduction

3-Amino-1-phenyl-1H-pyrazol-5-ol is a crucial heterocyclic intermediate in the synthesis of a versatile class of colorants known as pyrazolone dyes. These dyes are a significant subgroup of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). The pyrazolone ring system is a fundamental building block that allows for the creation of a wide spectrum of colors, particularly in the yellow, orange, and red regions.[1][2] The resulting dyes are widely used in the textile industry for dyeing and printing, as well as in the manufacturing of pigments for paints and inks.[1][3]

The utility of this compound in dye synthesis stems from its chemical structure. It acts as a "coupling component" in the fundamental azo coupling reaction. The presence of an active methylene group at the C4 position of the pyrazole ring makes it highly susceptible to electrophilic attack by a diazonium salt. This reaction is the cornerstone of forming the chromophoric azo linkage.[3][4] The amino and hydroxyl groups on the pyrazolone ring can also influence the final color and properties of the dye, such as solubility and fastness.

Chemical Principle

The synthesis of azo dyes using this compound involves a two-step process:

-

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with the coupling component, this compound. The active methylene group of the pyrazolone acts as a nucleophile, leading to an electrophilic aromatic substitution reaction that forms the stable azo dye.[4]

The general workflow for this process is illustrated in the diagram below.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound as the coupling component. These protocols are based on common procedures found in the literature.[5][6][7]

Protocol 1: General Synthesis of a Pyrazolone Azo Dye

Materials:

-

Aromatic amine (e.g., 2-aminothiazole, aniline derivatives)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or Acetic Acid

-

Ice

Procedure:

Part A: Diazotization of the Aromatic Amine

-

Dissolve the aromatic amine (e.g., 4 mmol) in an appropriate acidic medium (e.g., 5 mL of icy acetic acid or a mixture of water and concentrated HCl).[5][6]

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate vessel, prepare a solution of sodium nitrite (e.g., 4 mmol) in water or concentrated sulfuric acid.[6]

-

Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-30 minutes, ensuring the temperature remains between 0-5 °C.[5][6]

-

Stir the resulting mixture for an additional 30-120 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[6][8]

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve this compound (e.g., 4 mmol) in an aqueous alkaline solution (e.g., 10 mL of water containing 500 mg of KOH) or an ethanol-water mixture with a base like sodium acetate.[5][6]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Part A to the cold pyrazolone solution with constant stirring.[5][7]

-

A colored precipitate of the azo dye should form immediately or shortly after addition.

-

Continue stirring the reaction mixture in the ice bath for an additional 15-120 minutes to ensure the completion of the coupling reaction.[5][6]

Part C: Isolation and Purification

-

Filter the precipitated dye using suction filtration.

-

Wash the solid product on the filter with cold water to remove any unreacted salts and acids.

-

Air-dry the crude product.

-

Recrystallize the dye from a suitable solvent (e.g., toluene, ethanol, or DMF) to obtain the pure product.[6]

The logical flow of the experimental steps is visualized in the diagram below.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from 3-amino-1-phenyl-pyrazol-5-one derivatives, as reported in the scientific literature.

Table 1: Physical Properties of Synthesized Hetarylazopyrazolone Dyes [6][9]

| Dye ID | R-Group (on thiazole) | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |

| 1a | -H | C₁₂H₁₀N₆OS | 87 | 218-220 | Brown |

| 1b | -CH₃ | C₁₃H₁₂N₆OS | 82 | 240-242 | Dark Brown |

| 1c | -OCH₃ | C₁₃H₁₂N₆O₂S | 61 | 262-263 | Dark Brown |

| 2a | -H (Acetylated) | C₁₄H₁₂N₆O₂S | 75 | 244-245 | Dark Brown |

Table 2: Spectroscopic Data for Synthesized Dyes [6][9]

| Dye ID | λmax (nm) in DMF | Key FT-IR Peaks (cm⁻¹) |

| 1a | 462 | 3422, 3317 (N-H), 1678 (C=O), 1558 (N=N) |

| 1b | 466 | 3418, 3314 (N-H), 1679 (C=O), 1555 (N=N) |

| 1c | 464 | 3410, 3302 (N-H), 1675 (C=O), 1560 (N=N) |

| 2a | 467 | 3298 (N-H), 1684, 1668 (C=O), 1541 (N=N) |

Table 3: Fastness Properties of Dyes on Polyester Fabric [6][10]

| Property | Dye 1a | Dye 1b | Dye 1c |

| Light Fastness (Scale 1-8) | 5 | 5-6 | 6 |

| Washing Fastness (Scale 1-5) | 4-5 | 4-5 | 5 |

| Rubbing Fastness (Dry) (Scale 1-5) | 5 | 5 | 4-5 |

| Rubbing Fastness (Wet) (Scale 1-5) | 4-5 | 4-5 | 4 |

(Note: Fastness scales are typically rated from 1 to 5 for washing and rubbing (5 being the best), and 1 to 8 for light fastness (8 being the best).)

References

- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

- 2. Pyrazolone - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Applications of 3-Amino-1-phenyl-1H-pyrazol-5-ol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-amino-1-phenyl-1H-pyrazol-5-ol, and its derivatives represent a privileged class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds in anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and proliferation. Notably, these compounds have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][2]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are derivatives of the core scaffold.

| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) | Reference |

| 3i | 3,4-Dihydroxyphenyl | RKO (Colon Carcinoma) | 9.9 ± 1.1 | [3] |

| 3o | 4-(Trifluoromethyl)phenyl | RKO (Colon Carcinoma) | 15.2 ± 1.5 | [3] |

| 3p | 4-(Trifluoromethoxy)phenyl | RKO (Colon Carcinoma) | 20.1 ± 2.3 | [3] |

| 3q | 2,4-Dichlorophenyl | RKO (Colon Carcinoma) | 25.5 ± 2.8 | [3] |

Experimental Protocols

A general procedure for the synthesis of these derivatives is as follows:

-

Dissolve the appropriate aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5-ol (0.8 mmol) in 4 mL of 70% ethanol at room temperature.

-

Add 40.2 µL of 1 M sodium acetate solution to the mixture.

-

Stir the reaction mixture until the reaction is complete (monitoring by TLC).

-

Add water to the mixture to achieve a 50% ethanol concentration.

-

Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure product.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Workflow

Antimicrobial Applications

Certain derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. These compounds often exhibit their antimicrobial effects by interfering with essential cellular processes in microorganisms.

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some pyrazole derivatives against Gram-positive bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 7g | Staphylococcus aureus (Ciprofloxacin-resistant) | 0.125-0.5 | [5] |

| 7a | Staphylococcus aureus (Ciprofloxacin-resistant) | 0.125-0.5 | [5] |

| 7d | Staphylococcus aureus (Ciprofloxacin-resistant) | 0.125-0.5 | [5] |

| 3c | Multidrug-resistant Staphylococcus genus | 32-64 | [6] |

| 4b | Multidrug-resistant Staphylococcus genus | 32-64 | [6] |

Experimental Protocols

This method is commonly used for preliminary screening of antimicrobial activity.

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

-

Compound Addition: Add a specific concentration (e.g., 100 µg/mL) of the pyrazole derivative dissolved in a suitable solvent (e.g., DMSO) into the wells.[7]

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Anti-inflammatory Applications

Derivatives of this compound have been investigated for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][8]

Data Presentation: Anti-inflammatory Activity

The following table shows the in vivo anti-inflammatory activity of N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, which are structurally related to the core scaffold.

| Compound ID | TNF-α Suppression in vivo (%) | Reference |

| 4a | 57.3 | [1] |

| 4f | 55.8 | [1] |

Experimental Protocols

This is a widely used in vivo model to assess acute inflammation.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose (e.g., 100 µmol/kg).[1] A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

References

- 1. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. biorbyt.com [biorbyt.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production | PLOS One [journals.plos.org]

Synthesis of Pyrazolone Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazolone derivatives from 3-amino-1-phenyl-1H-pyrazol-5-ol. These derivatives, particularly Schiff bases and azo dyes, are of significant interest to researchers in drug discovery and development due to their potential antimicrobial and antioxidant properties. The following sections detail the synthetic procedures, present key quantitative data, and illustrate the underlying reaction schemes and biological pathways.

Introduction to Pyrazolone Derivatives

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects. The synthetic accessibility and the possibility of introducing diverse functional groups onto the pyrazolone core make it an attractive scaffold for the development of new therapeutic agents. This application note focuses on the synthesis of Schiff base and azo dye derivatives starting from this compound, a readily available precursor.

Synthesis of Pyrazolone-Based Schiff Bases

Schiff bases derived from pyrazolones are synthesized via the condensation reaction of the primary amino group of this compound with various aromatic aldehydes. This reaction is typically carried out in an alcoholic solvent and may be catalyzed by a few drops of glacial acetic acid. The resulting imine linkage is crucial for the observed biological activities of these compounds.

Experimental Protocol: Synthesis of 4-((4-methoxybenzylidene)amino)-1-phenyl-1H-pyrazol-5-ol

A representative protocol for the synthesis of a pyrazolone-based Schiff base is provided below:

-

Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.77 g (0.01 mol) of this compound in 20 mL of absolute ethanol. To this, add a solution of 1.36 g (0.01 mol) of 4-methoxybenzaldehyde in 10 mL of absolute ethanol.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours with constant stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

-